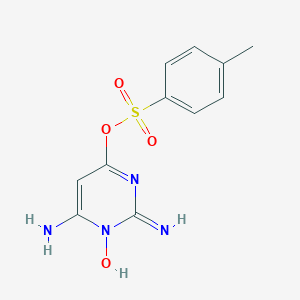

Minoxidil Impurity D

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(6-Amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role in various chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (6-Amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate typically involves multiple stepsThe final step involves the sulfonation of the compound with 4-methylbenzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .

化学反应分析

Types of Reactions

(6-Amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the imino group to an amino group.

Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amino derivatives .

科学研究应用

Pharmaceutical Applications

1. Intermediate in Drug Synthesis

Minoxidil Impurity D serves as a crucial intermediate in the preparation of Minoxidil, which is primarily utilized for treating severe refractory hypertension. The compound's role in drug synthesis underscores its importance in developing pharmaceutical formulations aimed at managing blood pressure effectively .

2. Hypotensive Drug Development

Minoxidil was initially developed as a potent peripheral vasodilator for patients with severe hypertension. The presence of this compound in the synthesis process aids in creating formulations that enhance therapeutic efficacy while minimizing side effects associated with other antihypertensive agents .

Hair Growth Applications

1. Treatment for Androgenic Alopecia

Topical Minoxidil formulations have been approved for treating androgenic alopecia (male and female pattern baldness). This compound contributes to the formulation's stability and effectiveness, facilitating improved hair regrowth outcomes. Research indicates that topical minoxidil can stimulate hair follicles, promoting hair growth by enhancing microcirculation and prolonging the anagen phase of hair follicles .

2. Off-label Uses

Minoxidil has been explored for various off-label uses, including:

- Alopecia Areata : Evidence suggests that it can be effective both alone and in combination with corticosteroids.

- Chemotherapy-Induced Alopecia : Minoxidil may help reduce hair loss and enhance regrowth during chemotherapy.

- Post-Hair Transplant Care : It is often used to minimize hair loss during recovery from hair transplant procedures .

Table 1: Summary of Clinical Studies Involving Minoxidil and Its Impurities

Case Study Insights

-

Case Study on Resistant Hypertension :

A clinical trial involving patients with resistant hypertension demonstrated that those treated with oral minoxidil showed a marked decrease in systolic and diastolic blood pressure after 12 weeks of treatment. The study highlighted the importance of monitoring for potential side effects such as hypertrichosis, which occurred in approximately 20% of participants . -

Topical Minoxidil for Hair Loss :

In a randomized controlled trial focusing on androgenic alopecia, participants using a 5% topical minoxidil solution experienced significant improvements in hair density and thickness compared to those receiving a placebo over a 24-week period .

作用机制

The mechanism of action of (6-Amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .

相似化合物的比较

Similar Compounds

2-Aminopyrimidine derivatives: These compounds share a similar pyrimidine core and exhibit comparable biological activities.

4-Methylbenzenesulfonate derivatives: These compounds have similar sulfonate groups and are used in various chemical reactions.

Uniqueness

What sets (6-Amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

生物活性

Minoxidil, a well-known vasodilator and hair regrowth agent, has garnered attention for its various biological activities. Among its derivatives, Minoxidil Impurity D has been identified as a significant compound with distinct biological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on cellular pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the chemical formula C11H12N4O4S and has been cataloged under PubChem ID 15616445. Its structural features contribute to its biological activity, particularly its interactions with androgen receptors (AR) and other cellular targets.

Interaction with Androgen Receptors

Recent studies have demonstrated that Minoxidil can suppress androgen receptor (AR)-related functions. Research indicates that this compound may also exhibit similar effects by:

- Decreasing AR transcriptional activity : In reporter assays, Minoxidil has been shown to significantly reduce AR activity in prostate cancer cells and human hair dermal papilla cells (HHDPCs) .

- Disrupting AR interactions : It interferes with AR-peptide, AR-coregulator, and AR N/C-terminal interactions, which are crucial for AR dimerization and subsequent transcriptional activation .

- Reducing AR protein stability : Minoxidil treatment led to a notable decrease in AR protein levels over time, suggesting that it may destabilize the AR protein .

Cellular Pathways Affected

This compound appears to influence several key cellular pathways:

- Activation of ERK Pathway : It promotes survival signals in human dermal papillary cells (DPCs), enhancing hair growth by prolonging the anagen phase through proliferative and anti-apoptotic effects .

- Prostaglandin Pathway Modulation : The compound enhances the expression of prostaglandin E2 receptors, which are involved in hair follicle maintenance and growth .

Case Studies and Research Findings

Several studies have explored the effects of this compound in various contexts:

- In Vitro Studies : A study demonstrated that concentrations ranging from 1 to 100 µM of Minoxidil significantly suppressed AR reporter activity in LNCaP prostate cancer cells. The suppression was dose-dependent, indicating a direct relationship between concentration and biological effect .

- Skin Cell Studies : In human hair dermal papilla cells, Minoxidil was shown to suppress AR transcriptional activity similarly to its effects observed in prostate cancer cells. This suggests potential applications in treating androgenetic alopecia .

- Pharmacological Review : A comprehensive review highlighted that Minoxidil’s mechanism involves not only direct action on AR but also modulation of intracellular signaling pathways that promote hair follicle survival and growth .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

属性

IUPAC Name |

(6-amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O4S/c1-7-2-4-8(5-3-7)20(17,18)19-10-6-9(12)15(16)11(13)14-10/h2-6,13,16H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDHBHCTFISHSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=NC(=N)N(C(=C2)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。